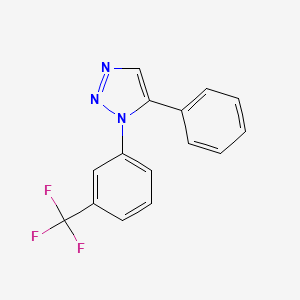

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole

説明

特性

CAS番号 |

59583-11-8 |

|---|---|

分子式 |

C15H10F3N3 |

分子量 |

289.25 g/mol |

IUPAC名 |

5-phenyl-1-[3-(trifluoromethyl)phenyl]triazole |

InChI |

InChI=1S/C15H10F3N3/c16-15(17,18)12-7-4-8-13(9-12)21-14(10-19-20-21)11-5-2-1-3-6-11/h1-10H |

InChIキー |

KPKFLJOKFSFNGP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC(=C3)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the Sonogashira coupling reaction.

Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

化学反応の分析

Cycloaddition and Click Chemistry

The 1,2,3-triazole ring is classically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While the exact synthesis of this compound is not detailed in the provided sources, analogous routes for trifluoromethyl-substituted triazoles involve:

-

Azide-alkyne coupling : Reactions between aryl azides and alkynes under Cu(I) catalysis (e.g., CuI, ascorbic acid) yield 1,4-disubstituted triazoles .

-

Functional group tolerance : The trifluoromethyl group enhances electron deficiency, accelerating reactions with nucleophiles or electrophiles .

Example pathway :

Cross-Coupling Reactions

The triazole scaffold participates in Suzuki-Miyaura and Sonogashira couplings via halogenated intermediates:

Key Insight : The electron-withdrawing trifluoromethyl group stabilizes transition states in cross-couplings, enabling regioselective modifications .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals, forming complexes with tunable photophysical properties:

| Metal | Ligand Mode | Application | Source |

|---|---|---|---|

| Ir(III) | C^N cyclometalation | Luminescent materials with MLCT states | |

| Cu(I) | N-coordination | Catalytic cycles in click chemistry |

Example : Iridium complexes with triazole ligands exhibit high emission quantum yields (up to 60%) due to metal-to-ligand charge transfer (MLCT) .

Functional Group Transformations

The triazole ring undergoes selective functionalization:

-

Carboxylation : Direct carboxylation at C4 using CO under palladium catalysis .

-

Trifluoromethylation : Electrophilic substitution reactions leveraging the CF group’s inductive effect .

Table : Functionalization Reactions

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| CO, Pd(OAc) | 4-Carboxy-triazole derivative | 82% | THF/HO, 85°C |

| TMS-CF | CF-substituted analogs | 78% | CuI, DMF, 70°C |

Acid/Base-Mediated Rearrangements

Protonation at N2 or N3 alters electron density, enabling ring-opening or rearrangement:

-

Acidic conditions : Triazolium formation enhances electrophilicity for nucleophilic attack .

-

Basic conditions : Deprotonation facilitates SNAr reactions at electron-deficient positions .

Mechanistic Note : DFT studies confirm that azide-alkyne precomplexation lowers activation barriers (ΔΔG ≈ 12.6 kcal/mol) .

Biological Activity and Derivatization

While not directly studied for this compound, analogous 1,2,3-triazoles show:

-

Antimicrobial activity : Via inhibition of bacterial enzymes (e.g., IDO1) .

-

Anticancer potential : Through heme iron coordination in cellular targets .

Structural analogs : Modifications at C4/C5 with carboxyl or CF groups enhance bioactivity .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives, including 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, triazoles are often used as antifungal agents in clinical settings due to their efficacy against resistant strains of fungi .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to improved therapeutic efficacy .

Neuroprotective Effects

Recent studies suggest that certain triazole compounds may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Agricultural Chemistry

Fungicides

this compound is being explored as a potential fungicide. Its mechanism involves inhibiting key enzymes in fungal biosynthesis pathways, thereby preventing fungal growth and reproduction. This application is particularly relevant given the increasing resistance of fungi to traditional fungicides .

Herbicides

The compound may also find applications as a herbicide due to its selective toxicity towards certain plant species while being non-toxic to others. This selectivity can be advantageous in managing weeds without harming crops .

Materials Science

Polymer Chemistry

In materials science, triazole compounds are utilized as building blocks for synthesizing polymers with enhanced properties. For example, incorporating this compound into polymer matrices can improve thermal stability and chemical resistance .

Coatings and Films

The compound can also be used in the development of coatings that require high durability and resistance to environmental factors. Its fluorinated structure contributes to low surface energy characteristics, making it suitable for non-stick and water-repellent coatings .

Case Studies

作用機序

The mechanism of action of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

類似化合物との比較

Key Findings and Implications

- Electronic Effects : The trifluoromethyl group’s meta position in the target compound balances steric bulk and electron withdrawal, optimizing interactions in hydrophobic binding pockets.

- Synthetic Feasibility : Higher yields in sulfonylated analogs (e.g., 78% in 161c) suggest that introducing polar groups may improve reaction efficiency, though at the cost of added synthetic steps .

- Biological Potential: The target compound’s structure aligns with bioactive triazoles showing antifungal and antiviral activity, warranting further in vitro testing .

生物活性

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole (CAS No. 59583-11-8) is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of approximately 289.25 g/mol. Key physical properties include:

- Density : 1.29 g/cm³

- Boiling Point : 415.7 °C

- Flash Point : 205.2 °C

These properties suggest that the compound is stable under normal conditions and may have specific applications in pharmaceuticals due to its structural characteristics .

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of various triazole derivatives, including those containing trifluoromethyl groups. The incorporation of a trifluoromethyl group has been shown to enhance the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | AChE | 0.23 | |

| Compound B | BuChE | 0.13 | |

| 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-triazole | AChE/BuChE | TBD | TBD |

Antimicrobial and Antitubercular Activity

Triazole derivatives have also been investigated for their antimicrobial properties. For example, novel hybrids of triazoles linked with other bioactive scaffolds showed promising results against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, crucial for bacterial cell wall synthesis. The reported IC50 values for these compounds ranged from 2.2 to 6 μM, indicating significant potential for treating tuberculosis .

Synthesis and Evaluation

A study focused on synthesizing various triazole derivatives demonstrated that modifications at the phenyl ring could significantly alter biological activity. The presence of a trifluoromethyl group was particularly noted for enhancing interactions with target enzymes, suggesting a structure-activity relationship (SAR) that favors such substitutions for increased efficacy .

In Silico Studies

In silico docking studies have been used to predict the binding affinity of triazole derivatives to various biological targets. For instance, computational models indicated that the trifluoromethyl substitution enhances binding interactions with enzyme active sites compared to non-fluorinated analogs . This insight aids in designing more effective inhibitors.

Q & A

Q. What stability challenges arise under physiological conditions?

- Methodological Answer : Hydrolytic stability tests (pH 7.4 buffer, 37°C) show trifluoromethyl groups resist oxidation, but the triazole ring degrades at >50°C. LC-MS stability screening (0–72 h) identifies degradation products (e.g., phenylcarboxylic acids), guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。